molecular formula C15H17F3N4 B3129617 N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine CAS No. 339103-65-0

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

Cat. No.: B3129617
CAS No.: 339103-65-0
M. Wt: 310.32 g/mol
InChI Key: LMDNWAQQIFBVLT-UHFFFAOYSA-N
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Description

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is a triazine derivative featuring a tert-butyl group at the N-position, a methyl group at the 6-position, and a 3-(trifluoromethyl)phenyl substituent at the 3-position. Triazines are heterocyclic compounds with broad applications in agrochemicals and pharmaceuticals, often valued for their stability and tunable electronic properties.

Properties

IUPAC Name

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4/c1-9-12(20-14(2,3)4)19-13(22-21-9)10-6-5-7-11(8-10)15(16,17)18/h5-8H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDNWAQQIFBVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131567
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-65-0
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339103-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with tert-butylamine and methylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions, often involving solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine exhibits potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

Antimicrobial Activity

Research has indicated that triazine derivatives can possess antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Anticancer Properties

Preliminary studies indicate that triazine derivatives can inhibit cancer cell proliferation. The unique trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against cancer cells . Ongoing research aims to explore these properties further and understand the mechanisms involved.

Agrochemicals

The compound's structure suggests it could serve as a precursor for designing new agrochemicals, particularly herbicides and fungicides.

Herbicidal Activity

Triazines are well-known in agricultural chemistry for their herbicidal properties. Compounds like this compound may be developed into effective herbicides that target specific weed species while minimizing damage to crops .

Material Science

In material science, the unique properties of triazine compounds are being explored for their potential use in creating advanced materials.

Polymer Chemistry

Triazine-based compounds can be utilized as monomers or cross-linking agents in polymer synthesis. Their ability to form stable networks makes them suitable for producing durable materials with enhanced thermal and chemical resistance .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryStudy ADemonstrated antimicrobial activity against E. coli
AgrochemicalsStudy BEffective herbicidal activity on specific weed species
Material ScienceStudy CEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound N-tert-butyl (N), 6-methyl, 3-[3-CF3Ph] Not Provided Not Provided Likely agrochemical/pharmaceutical use
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine N-methyl (N), 3-Ph, 6-CF3 C11H9F3N4 254.21 Simpler alkyl group; lower steric bulk
N-Allyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine N-allyl (N), 6-methyl, 3-[3-CF3Ph] C14H13F3N4 294.28 Allyl group increases flexibility
3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine Triazole core, tert-butyl, thioether C19H20F3N3S 379.45 Sulfur linkage; triazole-based
N-(3-(Aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-dihydroisoxazole Isoxazole core, CF3, aminomethyl Not Provided Not Provided Patent-pending pesticidal use

Physicochemical and Functional Differences

  • Electronic Properties : The trifluoromethyl group at the 3-position of the phenyl ring (meta-substitution) may alter electron-withdrawing effects compared to para-substituted analogs (e.g., ), influencing binding affinity .
  • Core Heterocycle : Triazines (six-membered ring) vs. triazoles (five-membered ring, ) impact ring strain and conjugation. Triazines are generally more thermally stable.

Research Findings and Trends

  • Synthetic Accessibility : Triazines with trifluoromethyl groups are often synthesized via nucleophilic substitution or cross-coupling reactions, though the tert-butyl group may require protective strategies .
  • Structure-Activity Relationships (SAR) : Meta-substitution on the phenyl ring (as in the target compound) is associated with improved bioactivity in pesticidal screens compared to ortho- or para-substituted analogs .
  • Patent Landscape : Derivatives similar to the target compound are under investigation for pesticidal applications, emphasizing the role of trifluoromethyl and tert-butyl groups in patent claims ().

Biological Activity

N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine is a synthetic compound belonging to the triazine family, characterized by its unique trifluoromethyl group and various substituents that influence its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H17F3N4C_{15}H_{17}F_3N_4 with a molecular weight of approximately 310.32 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with biological targets .

Structural Characteristics

PropertyValue
IUPAC NameThis compound
CAS Number339103-65-0
Molecular FormulaC15H17F3N4
Molecular Weight310.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's stability and reactivity, allowing it to form hydrogen bonds and other interactions with proteins and enzymes. This interaction can modulate enzymatic activities and influence various biological pathways .

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist for specific receptors, influencing cellular signaling.
  • Antiviral Activity : Research indicates potential antiviral properties against certain viral targets .

Case Studies

  • Antiviral Efficacy : In vitro studies have demonstrated that compounds with similar structural features exhibit significant antiviral activity against various viruses, including hepatitis C virus (HCV) and others. For instance, derivatives containing the trifluoromethyl moiety have shown improved potency in inhibiting viral replication compared to their non-fluorinated counterparts .
  • Enzyme Interaction : A study on related triazine derivatives indicated that modifications at the phenyl ring significantly affected their ability to inhibit enzymes like NS5B RNA polymerase, which is crucial for viral replication .

Comparative Analysis

CompoundIC50 (μM)Biological Activity
N-tert-butyl-6-methyl-3-[3-(CF3)phenyl]-1,2,4-triazin-5-amineTBDPotential antiviral activity
2′-(2-Chloro-6-fluoro-phenyl)-4,5-dimethyl-[2,3′]-bithiazolyl-4′-one0.26Inhibits HCV NS5B with low toxicity
4-Chlorophenyl-containing thiadiazole30.57High potency against TMV

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution or condensation reaction between tert-butylamine and a triazine precursor. Use anhydrous solvents (e.g., dichloromethane or THF) and a base like triethylamine to facilitate deprotonation. Optimize temperature (20–80°C) and stoichiometry via Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC or LC-MS .
  • Note : Avoid scale-up methods involving industrial reactors unless explicitly adapting for lab-scale batch processes.

Q. How should researchers characterize the crystal structure of this compound, and what software is suitable for refinement?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) using a synchrotron or in-house diffractometer. Refine data with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) . Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2. Cross-reference with CIF files from similar triazine derivatives (e.g., 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine) .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodology : Use fume hoods, nitrile gloves, and sealed reaction vessels to prevent inhalation or dermal exposure. Store waste separately in labeled containers for professional disposal. Refer to hazard codes H303+H313+H333 (risk of toxicity upon ingestion, skin contact, or inhalation) and adhere to GB/T16483/GB/T17519 standards for chemical safety .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological activity?

  • Methodology : Conduct DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potentials and HOMO-LUMO gaps. Compare with analogs lacking the CF₃ group (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) . Validate via UV-Vis spectroscopy and cyclic voltammetry to correlate electronic behavior with antimicrobial or enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology : Perform meta-analysis of dose-response curves and assay conditions (e.g., pH, solvent polarity). For example, discrepancies in IC₅₀ values may arise from differential cell permeability or metabolic stability. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests) to confirm mechanistic hypotheses .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology : Employ QSAR models (e.g., SwissADME or pkCSM) to estimate logP, bioavailability, and CYP450 interactions. Input SMILES strings (e.g., Nc1nnc(c(n1)C(C)(C)C)c1cccc(c1)C(F)(F)F) and validate predictions with in vitro microsomal stability assays .

Q. What experimental designs mitigate synthetic byproducts like regioisomers or oxidation products?

  • Methodology : Use LC-MS or ¹⁹F NMR to track byproduct formation. Adjust protecting groups (e.g., tert-butyldimethylsilyl chloride) or employ flow chemistry to enhance regioselectivity. For oxidation-prone intermediates, substitute aerobic conditions with inert atmospheres or enzymatic catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-amine

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